Picomonosulfate

Description

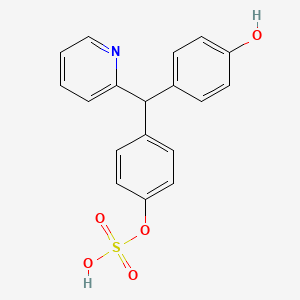

Picomonosulfate Sodium is an inorganic compound with the molecular formula C₁₈H₁₄NO₅S·Na and a molecular weight of 379.362 g/mol . It exhibits optical activity, marked as (±), and contains a defined stereocenter, which influences its chemical behavior and interactions . The compound’s structure includes a pyridylmethylene diphenol backbone linked to a sulfate group and a sodium ion, as indicated by its SMILES notation: [Na+].OC1=CC=C(C=C1)C(C2=CC=C(OS([O-])(=O)=O)C=C2)C3=CC=CC=N3 .

Properties

CAS No. |

51264-33-6 |

|---|---|

Molecular Formula |

C18H15NO5S |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C18H15NO5S/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23/h1-12,18,20H,(H,21,22,23) |

InChI Key |

GZBRDXXUGWPICA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound Sodium and Related Compounds

Footnotes:

Sodium Picosulfate’s formula inferred from its synonym 4,4'-(2-pyridylmethylene)diphenol bis(hydrogen sulfate) disodium salt monohydrate .

Sodium Picosulfate Related Compound A shares the same InChIKey (JHXGMACYSBECRB-UHFFFAOYSA-M) as this compound Sodium, suggesting identical core structures .

Key Differences and Implications

Stereochemical Complexity

This compound Sodium’s defined stereocenter distinguishes it from Sodium Picosulfate Related Compound A, which is labeled as achiral . This difference could impact biological activity, as stereochemistry often influences drug-receptor interactions.

Functional Divergence

- Sodium Picosulfate : Clinically used in combination with magnesium oxide and citric acid (PREPOPIK®) for bowel preparation . Its bis-sulfate structure enhances stability and targeted action.

- This compound Sodium: While structurally similar, its monosulfate configuration and stereocenter may alter solubility or metabolic pathways, though clinical data are absent in the evidence.

- Related Compound A : Serves as a USP reference standard for quality testing, emphasizing its role in verifying purity rather than therapeutic application .

Regulatory and Industrial Relevance

Sodium Picosulfate’s inclusion in pharmacopeial monographs (e.g., USP, EP) underscores its established safety and efficacy . In contrast, this compound Sodium’s regulatory status remains unclear, though its structural similarity to Related Compound A suggests utility in analytical workflows .

Research Findings and Data Interpretation

- Stereochemical Impact: The defined stereocenter in this compound Sodium may offer advantages in batch-to-batch consistency for industrial production, a critical factor absent in the achiral Related Compound A .

- Functional Trade-offs: Sodium Picosulfate’s bis-sulfate groups likely enhance its resistance to enzymatic degradation compared to monosulfate derivatives, explaining its preferential use in clinical settings .

- Analytical Utility: The shared InChIKey between this compound Sodium and Related Compound A highlights their interchangeability in quality control, though nomenclature discrepancies require resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.